molecular formula C16H13N3O2 B7173379 N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide

N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide

Cat. No.: B7173379
M. Wt: 279.29 g/mol
InChI Key: IUPZERDOPJDTQK-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide is a heterocyclic compound that features an oxazole ring fused with a phenyl group and a pyridine carboxamide moiety

Properties

IUPAC Name

N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-10-18-16(21-11)12-5-4-6-13(9-12)19-15(20)14-7-2-3-8-17-14/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPZERDOPJDTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The phenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the pyridine carboxamide moiety is attached using amide coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide is unique due to its specific combination of an oxazole ring with a pyridine carboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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